molecular formula C20H16N2O3 B15106495 1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- CAS No. 102007-22-7

1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)-

Cat. No.: B15106495
CAS No.: 102007-22-7
M. Wt: 332.4 g/mol
InChI Key: SZVZFRQKPUAZTP-UHFFFAOYSA-N
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Description

1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- is a synthetic organic compound that belongs to the class of phthalazinones

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- typically involves the condensation of phthalic anhydride with hydrazine, followed by further functionalization to introduce the hydroxyphenyl groups. The reaction conditions may include the use of solvents like ethanol or acetic acid, and catalysts such as sulfuric acid or phosphoric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- can undergo various chemical reactions, including:

    Oxidation: Conversion to quinones or other oxidized derivatives.

    Reduction: Formation of reduced forms with different functional groups.

    Substitution: Introduction of different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Electrophilic or nucleophilic reagents under appropriate conditions (e.g., Friedel-Crafts acylation or alkylation).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the aromatic rings.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a candidate for drug development due to its pharmacological potential.

    Industry: Utilized in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to and inhibiting the activity of certain enzymes.

    Receptor Modulation: Interacting with cellular receptors to modulate their activity.

    Signal Transduction: Affecting intracellular signaling pathways that regulate various cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Phthalazinone: The parent compound with similar structural features.

    Bisphenol A: A compound with two hydroxyphenyl groups, but different core structure.

    Hydroxyphthalic Acid: A compound with hydroxy groups on the phthalic acid core.

Uniqueness

1(2H)-Phthalazinone, 3,4-dihydro-4,4-bis(4-hydroxyphenyl)- is unique due to its specific combination of the phthalazinone core and hydroxyphenyl substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

CAS No.

102007-22-7

Molecular Formula

C20H16N2O3

Molecular Weight

332.4 g/mol

IUPAC Name

4,4-bis(4-hydroxyphenyl)-2,3-dihydrophthalazin-1-one

InChI

InChI=1S/C20H16N2O3/c23-15-9-5-13(6-10-15)20(14-7-11-16(24)12-8-14)18-4-2-1-3-17(18)19(25)21-22-20/h1-12,22-24H,(H,21,25)

InChI Key

SZVZFRQKPUAZTP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)NNC2(C3=CC=C(C=C3)O)C4=CC=C(C=C4)O

Origin of Product

United States

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